molecular formula C11H12BrN3 B13242902 6-Bromo-8-ethylquinoline-3,4-diamine

6-Bromo-8-ethylquinoline-3,4-diamine

Cat. No.: B13242902
M. Wt: 266.14 g/mol
InChI Key: SBTXBTACOQJNGI-UHFFFAOYSA-N
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Description

6-Bromo-8-ethylquinoline-3,4-diamine is a chemical compound with the molecular formula C₁₁H₁₂BrN₃. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-ethylquinoline-3,4-diamine typically involves the bromination of 8-ethylquinoline followed by amination. The reaction conditions often require the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, at a controlled temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-ethylquinoline-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of quinoline compounds with different functional groups at the 6-position .

Scientific Research Applications

6-Bromo-8-ethylquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-8-ethylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

6-bromo-8-ethylquinoline-3,4-diamine

InChI

InChI=1S/C11H12BrN3/c1-2-6-3-7(12)4-8-10(14)9(13)5-15-11(6)8/h3-5H,2,13H2,1H3,(H2,14,15)

InChI Key

SBTXBTACOQJNGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C(=C(C=N2)N)N

Origin of Product

United States

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